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Compound of Interest

Compound Name: Cdk-IN-10

Cat. No.: B12393570

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk-IN-10, a compound identified as N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide,
is a putative cyclin-dependent kinase (CDK) inhibitor. This document provides a preliminary
technical overview of Cdk-IN-10, including its chemical identity, a detailed synthesis protocol,
and the methodology for a primary biological assay used to assess its inhibitory activity against
CDK2/Cyclin A. The information presented herein is derived from patent literature, specifically
patent WO2004014864, where Cdk-IN-10 is referenced as "example 54". This guide aims to
provide a foundational resource for researchers interested in the further investigation and
development of this and related small molecules.

Chemical Identity and Properties

Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative.
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Property Value
N-(4-morpholin-4-ylphenyl)-1H-indazole-3-

UPAC Name cafboxar:ide e

Synonyms Cdk-IN-10, Example 54 (W02004014864)

CAS Number 660822-84-4

Molecular Formula C1sH1sN4O2

Molecular Weight 322.36 g/mol

Chemical Structure (See Diagram Below)

Cdk-IN-10

Click to download full resolution via product page
Figure 1: Chemical structure of Cdk-IN-10.

Synthesis Protocol

The synthesis of Cdk-IN-10 is described as a multi-step process. The final step involves the
amidation of 1H-indazole-3-carbonyl chloride with 4-morpholinoaniline.

Materials and Reagents

¢ 1H-indazole-3-carbonyl chloride
e 4-morpholinoaniline

e Dichloromethane (DCM)

o Triethylamine (TEA)

o Standard laboratory glassware and purification equipment (e.g., chromatography columns)
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Synthesis Workflow

Figure 2: Synthesis workflow for Cdk-IN-10.

Detailed Procedure

e Reaction Setup: To a solution of 1H-indazole-3-carbonyl chloride in dichloromethane, a
solution of 4-morpholinoaniline and triethylamine in dichloromethane is added dropwise at
room temperature.

o Reaction Progression: The reaction mixture is stirred at room temperature, and the progress
is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).

e Work-up: Upon completion, the reaction mixture is typically washed with water and brine.
The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and
concentrated under reduced pressure to yield the crude product.

 Purification: The crude N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide is purified by
column chromatography on silica gel to afford the final product, Cdk-IN-10.

Biological Activity and Experimental Protocols

Cdk-IN-10 has been evaluated for its inhibitory activity against cyclin-dependent kinases. The
primary assay detailed in the source literature is a CDK2/Cyclin A inhibition assay.

Quantitative Data

The following table summarizes the reported in vitro inhibitory activity of Cdk-IN-10.

Target ICs0 (M)

CDK2/Cyclin A 0.46

CDKZ2I/Cyclin A Inhibition Assay Protocol

This protocol outlines the methodology used to determine the half-maximal inhibitory
concentration (ICso) of Cdk-IN-10 against the CDK2/Cyclin A complex.

e Recombinant human CDK2/Cyclin A enzyme complex
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Histone H1 as substrate

[y-3¥P]ATP (radiolabeled ATP)

Assay buffer (e.g., Tris-HCI, MgClz, DTT)
96-well filter plates

Scintillation counter

Figure 3: Workflow for the CDK2/Cyclin A inhibition assay.

Compound Preparation: A stock solution of Cdk-IN-10 in a suitable solvent (e.g., DMSO) is
prepared and serially diluted to obtain a range of test concentrations.

Reaction Mixture Preparation: A master mix containing the CDK2/Cyclin A enzyme, Histone
H1 substrate, and assay buffer is prepared.

Assay Plate Setup: The serially diluted Cdk-IN-10 and control solutions are added to the
wells of a 96-well plate.

Kinase Reaction Initiation: The reaction is initiated by adding the reaction mixture and [y-
33P]ATP to each well.

Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at a controlled
temperature (e.g., 30°C) to allow for the phosphorylation of Histone H1.

Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction
mixture is transferred to a filter plate which captures the phosphorylated Histone H1.

Washing: The filter plate is washed multiple times to remove any unincorporated [y-3P]ATP.

Detection: The amount of incorporated radiolabel in each well is quantified using a
scintillation counter.

Data Analysis: The percentage of inhibition at each concentration of Cdk-IN-10 is calculated
relative to control wells. The ICso value is then determined by fitting the data to a dose-
response curve.
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Signaling Pathway Context

CDKZ2, in complex with Cyclin A, is a key regulator of the cell cycle, particularly during the S
and G2 phases. Inhibition of this complex can lead to cell cycle arrest.

Figure 4: Simplified cell cycle signaling pathway indicating the target of Cdk-IN-10.

Conclusion and Future Directions

Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative with demonstrated in vitro inhibitory
activity against CDK2/Cyclin A. The provided synthesis and assay protocols offer a starting
point for further investigation. Future studies should aim to:

Determine the selectivity profile of Cdk-IN-10 against a broader panel of CDKs and other
kinases.

Elucidate the mechanism of action (e.g., ATP-competitive or non-competitive).

Evaluate the in-cell and in-vivo efficacy and toxicity of the compound.

Explore structure-activity relationships (SAR) of related 1H-indazole-3-carboxamide analogs
to optimize potency and selectivity.

This preliminary guide serves as a foundational document to facilitate these future research
and development efforts.

« To cite this document: BenchChem. [Preliminary Technical Guide: Cdk-IN-10]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393570#preliminary-studies-on-cdk-in-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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